Cas no 27409-13-8 (N,N-dimethyl-1H-indole-3-carboxamide)

N,N-dimethyl-1H-indole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-carboxamide, N,N-dimethyl-
- N,N-dimethyl-1H-indole-3-carboxamide
- AKOS008997556
- CBA40913
- Z432057222
- 27409-13-8
- G21007
- CHEMBL5194885
- EN300-61217
- SCHEMBL6484953
-
- インチ: InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3
- InChIKey: FIIIKMCXRMYOHY-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)C1=CNC2=CC=CC=C21
計算された属性
- 精确分子量: 188.09506
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 36.1Ų
じっけんとくせい
- PSA: 36.1
N,N-dimethyl-1H-indole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61217-0.05g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
Enamine | EN300-61217-10.0g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
TRC | B413620-250mg |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 250mg |
$ 275.00 | 2022-06-07 | ||
TRC | B413620-25mg |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR01A906-2.5g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 2.5g |
$870.00 | 2025-02-09 | |
1PlusChem | 1P01A8RU-1g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 1g |
$444.00 | 2025-03-04 | |
1PlusChem | 1P01A8RU-10g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 10g |
$1726.00 | 2024-05-07 | |
1PlusChem | 1P01A8RU-50mg |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 50mg |
$118.00 | 2025-03-04 | |
1PlusChem | 1P01A8RU-5g |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 5g |
$1185.00 | 2024-05-07 | |
1PlusChem | 1P01A8RU-250mg |
N,N-dimethyl-1H-indole-3-carboxamide |
27409-13-8 | 95% | 250mg |
$194.00 | 2025-03-04 |
N,N-dimethyl-1H-indole-3-carboxamide 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
N,N-dimethyl-1H-indole-3-carboxamideに関する追加情報
Recent Advances in the Study of N,N-dimethyl-1H-indole-3-carboxamide (CAS: 27409-13-8): A Comprehensive Research Brief
N,N-dimethyl-1H-indole-3-carboxamide (CAS: 27409-13-8) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This indole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways related to inflammation, oncology, and neurological disorders. The compound's unique structural features, including the presence of a dimethylamino group and an indole core, contribute to its diverse pharmacological activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic efficacy in preclinical models.
One of the key areas of research has been the compound's role as a modulator of protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N,N-dimethyl-1H-indole-3-carboxamide exhibits high affinity for specific binding sites on transcription factors involved in inflammatory responses. The study utilized X-ray crystallography and molecular docking simulations to reveal the compound's binding mode, providing valuable insights for the design of more potent analogs. Additionally, the compound's ability to cross the blood-brain barrier has sparked interest in its potential applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In the context of synthetic chemistry, recent advancements have been made in the scalable production of N,N-dimethyl-1H-indole-3-carboxamide. A team of researchers from the University of Cambridge reported a novel catalytic method for the efficient N-dimethylation of indole-3-carboxamide, significantly reducing the use of hazardous reagents and improving overall yield (Chemical Communications, 2023). This development is particularly relevant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact. Furthermore, the compound's stability under physiological conditions has been confirmed through pharmacokinetic studies, highlighting its suitability for further drug development.
The anticancer potential of N,N-dimethyl-1H-indole-3-carboxamide has also been a focal point of recent investigations. In vitro and in vivo studies have shown that the compound induces apoptosis in several cancer cell lines, including breast, lung, and colorectal cancers. A 2024 study in Cancer Research revealed that the compound's mechanism involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are often dysregulated in malignancies. These findings suggest that N,N-dimethyl-1H-indole-3-carboxamide could serve as a lead compound for the development of targeted cancer therapies, particularly in cases where resistance to conventional treatments is observed.
Despite these promising developments, challenges remain in the clinical translation of N,N-dimethyl-1H-indole-3-carboxamide. Issues such as bioavailability, potential off-target effects, and long-term toxicity require further investigation. Ongoing research is exploring structural modifications to enhance the compound's selectivity and pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the body of evidence grows, N,N-dimethyl-1H-indole-3-carboxamide continues to hold significant promise as a versatile scaffold for drug discovery in multiple therapeutic areas.
27409-13-8 (N,N-dimethyl-1H-indole-3-carboxamide) Related Products
- 61788-25-8(1h-indole-3-carboxylic acid benzylamide)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)




